Pyrrole-2-carboxamidoxime
Description
Significance of Pyrrole (B145914) Scaffold in Medicinal Chemistry and Materials Science
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of medicinal chemistry and materials science. nih.govbohrium.comrsc.orgnih.gov Its prevalence in a wide array of biologically active natural products and synthetic compounds underscores its importance. rsc.orgsci-hub.se In medicinal chemistry, pyrrole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. rsc.orgnih.govresearchgate.net The pyrrole ring system is a key structural motif in numerous approved drugs. rsc.org The versatility of the pyrrole scaffold allows for the synthesis of a diverse library of compounds with varied therapeutic applications. nih.govresearchgate.net
In the realm of materials science, pyrrole-based materials are integral to the development of advanced technologies. numberanalytics.comalgoreducation.comnovapublishers.com Polypyrrole, a conductive polymer derived from pyrrole, is a key component in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comacs.org Furthermore, pyrrole derivatives are utilized in the creation of dyes, pigments, and agrochemicals. numberanalytics.com The unique electronic and photophysical properties of tetrapyrrolic molecules, which are composed of four pyrrole subunits, make them valuable for bioimaging, drug delivery, and therapy. nih.gov
Overview of Amidoxime (B1450833) Functional Group in Chemical Research
The amidoxime functional group, characterized by the -C(NH₂)=NOH structure, is a versatile moiety with significant applications in various areas of chemical research. nih.govresearchgate.net Amidoximes are often considered as bioisosteres of carboxylic acids and have been incorporated into drug candidates with cardiotonic and antiarthritic properties. nih.gov A key feature of amidoximes is their ability to release nitric oxide (NO), a molecule with crucial physiological roles, upon oxidation. nih.gov This property has spurred interest in their potential therapeutic applications.
Beyond their biological significance, amidoximes are important in coordination and materials chemistry. nih.govresearchgate.net They have a high affinity for a wide range of metal ions, which has led to their use in the development of resins for metal extraction, such as the recovery of gallium from Bayer liquor and uranium from seawater. acs.orgornl.gov The synthesis of amidoximes is typically straightforward, most commonly achieved through the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.govresearchgate.net
Rationale for Investigating Pyrrole-2-carboxamidoxime
The investigation of this compound is driven by the synergistic potential of its two core components: the pyrrole scaffold and the amidoxime functional group. The pyrrole ring provides a robust and versatile platform that is a well-established pharmacophore in numerous biologically active compounds. nih.govbohrium.comresearchgate.net Its presence suggests that this compound could exhibit a range of pharmacological activities.
The incorporation of the amidoxime group introduces several key functionalities. Its ability to act as a nitric oxide donor opens up possibilities for cardiovascular and other therapeutic applications. nih.gov Furthermore, the metal-chelating properties of the amidoxime group suggest potential use in areas such as bioremediation or as a component in novel materials. researchgate.netacs.org The combination of a biologically active scaffold with a functional group capable of nitric oxide release and metal chelation makes this compound a compelling target for synthetic and medicinal chemistry research. The exploration of this compound could lead to the discovery of new therapeutic agents or functional materials with unique properties.
Research Findings
While specific research on this compound is not extensively documented, insights can be drawn from studies on related compounds such as pyrrole-2-carboxamides and pyrrole-2-carboxaldehydes. Research on pyrrole-2-carboxamides has identified them as potent inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial target for developing treatments for drug-resistant tuberculosis. nih.gov These compounds have also been explored as activators of the insect ryanodine (B192298) receptor, indicating potential as insecticides. nih.gov The pyrrole-2-carboxamide moiety is recognized as a pharmacophore in molecules with diverse biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net
Similarly, pyrrole-2-carboxaldehyde derivatives have been isolated from various natural sources and are known to be involved in physiological processes. mdpi.com Efficient synthetic methods for preparing pyrrole-2-carbaldehyde skeletons have been developed, highlighting the accessibility of this class of compounds. nih.govorganic-chemistry.org
Based on the reactivity of the individual components, the synthesis of this compound would likely involve the conversion of a pyrrole-2-carbonitrile (B156044) with hydroxylamine. The resulting compound's properties would be a subject of significant interest.
Data Tables
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 155-160 °C (decomposes) |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
| pKa | ~11.5 (for the oxime hydroxyl group) |
Note: The data in this table is hypothetical and for illustrative purposes, based on the known properties of similar compounds.
Table 2: Potential Research Applications of this compound
| Area of Research | Potential Application |
| Medicinal Chemistry | Development of novel antibacterial, antifungal, or anticancer agents. |
| Investigation as a potential nitric oxide-releasing prodrug. | |
| Materials Science | Use as a ligand for the synthesis of coordination polymers. |
| Development of functionalized resins for metal ion sequestration. | |
| Agrochemicals | Exploration as a scaffold for new classes of pesticides. |
Note: The applications listed are speculative and based on the characteristics of the pyrrole and amidoxime moieties.
Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-1H-pyrrole-2-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(8-9)4-2-1-3-7-4/h1-3,7,9H,(H2,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJSXGATFLMXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pyrrole 2 Carboxamidoxime and Its Derivatives
Strategies for Pyrrole (B145914) Ring Formation Relevant to 2-Substituted Pyrroles
The formation of the pyrrole skeleton, particularly with substitution at the 2-position, is a foundational step. Various classical and modern synthetic strategies have been developed to achieve this.
The Paal-Knorr synthesis is a widely recognized and valuable method for preparing substituted pyrroles. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine under neutral or weakly acidic conditions. wikipedia.orgorganic-chemistry.org The use of an acid catalyst, such as acetic acid, can accelerate the reaction. organic-chemistry.org The versatility of this method allows for the synthesis of a wide array of substituted pyrroles by varying the substituents on the starting 1,4-diketone. alfa-chemistry.com For the synthesis of 2-substituted pyrroles, an appropriately substituted 1,4-dicarbonyl precursor is required. The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org Modern variations of this method include microwave-assisted syntheses and the use of various catalysts to improve yields and reaction conditions. researchgate.netbeilstein-journals.org
Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|
| 1,4-Diketone, Primary Amine | Protic or Lewis Acid | N-Substituted Pyrrole | wikipedia.org |
| 2,5-Hexanedione, Amines | N,N'-dimethylurea/L-(+)-tartaric acid | N-Substituted Pyrroles | researchgate.net |
| 1,4-Diketone, Ammonium Acetate | Acetic Acid | N-Unsubstituted Pyrrole | alfa-chemistry.com |
The Vilsmeier-Haack reaction is a powerful technique for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings like pyrrole. ijpcbs.com The reaction typically uses a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl3). ijpcbs.comthieme-connect.com For an N-substituted pyrrole, this formylation predominantly occurs at the C-2 position. tandfonline.com The resulting pyrrole-2-carboxaldehyde is a versatile intermediate that can be further transformed. For instance, it can be converted into a pyrrole-2-carbonitrile (B156044), which is a direct precursor to Pyrrole-2-carboxamidoxime. The regioselectivity of the Vilsmeier-Haack formylation is influenced by steric factors on the pyrrole ring. tandfonline.comscielo.org.mx Protecting the formyl group as an acetal (B89532) allows for further functionalization of the pyrrole ring before its deprotection. cdnsciencepub.com
Modern synthetic chemistry has seen a surge in the use of transition metal catalysts to construct heterocyclic frameworks. researchgate.netnih.gov These methods offer high efficiency, regioselectivity, and atom economy. researchgate.netsioc-journal.cn Various transition metals, including rhodium, palladium, copper, and zinc, have been employed to catalyze the synthesis of pyrroles. sioc-journal.cnorganic-chemistry.orgresearchgate.net Common strategies include [3+2], [4+1], and [2+2+1] cycloaddition reactions. sioc-journal.cn For example, rhodium(III)-catalyzed oxidative cycloaddition of N-Boc hydrazones with internal alkynes can produce highly functionalized NH-free pyrroles through a C(sp3)–H bond functionalization. polyu.edu.hk Another approach involves the zinc iodide-catalyzed conversion of dienyl azides into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature. organic-chemistry.org These methods provide robust pathways to 2-substituted pyrroles, which are essential precursors for this compound.
Table 2: Selected Transition Metal-Catalyzed Pyrrole Syntheses
| Catalyst | Reactants | Reaction Type | Product | Reference(s) |
|---|---|---|---|---|
| Rhodium(III) | N-Boc hydrazones, internal alkynes | Oxidative Cycloaddition | Highly functionalized NH-free pyrroles | polyu.edu.hk |
| Zinc Iodide (ZnI2) | Dienyl azides | Cyclization | 2,5-Disubstituted pyrroles | organic-chemistry.org |
| Palladium/Ruthenium/Iron | Secondary alcohols, amino alcohols | Dehydrogenative Coupling | 2-Substituted pyrroles | organic-chemistry.org |
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot procedures for synthesizing substituted pyrroles have been developed. One such method involves a domino pathway starting from (E)-1,4-diaryl-2-butene-1,4-diones, which undergo a palladium-assisted transfer hydrogenation followed by a Paal-Knorr reaction to yield 1,2,5-trisubstituted pyrroles. researchgate.net Another efficient one-pot method for preparing pyrrole-2-carboxylates and -carboxamides proceeds from chalcones and glycine (B1666218) derivatives via an electrocyclic ring closure and subsequent in situ oxidation. acs.org Additionally, substituted pyrroles can be prepared in a one-pot reaction from α-diazocarbonyl compounds, which form dihydrofuran intermediates that subsequently react with primary amines. beilstein-journals.org
Recent advances in organic synthesis have led to the development of novel oxidative methods for constructing heterocyclic rings. An efficient de novo synthesis of pyrrole-2-carbaldehyde skeletons utilizes an iodine/copper-mediated oxidative annulation and a direct Csp3–H to C=O oxidation. organic-chemistry.orgacs.orgnih.gov This method involves reacting aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters in the presence of a copper catalyst, iodine, and molecular oxygen. organic-chemistry.org This approach is advantageous as it avoids the use of stoichiometric amounts of hazardous oxidants and proceeds under relatively mild conditions. acs.org The resulting pyrrole-2-carbaldehydes are key precursors that can be converted to the desired carboxamidoxime. Oxidative coupling reactions, in general, represent a powerful tool for pyrrole synthesis, often utilizing transition metal catalysts like copper or palladium. researchgate.net
Conversion of Pyrrole-2-carboxamides or Pyrrole-2-carbonitriles to Pyrrole-2-carboxamidoximes
The final step in the synthesis of this compound is the formation of the amidoxime (B1450833) functional group. This is typically achieved starting from a pyrrole-2-carbonitrile or, less commonly, a pyrrole-2-carboxamide.
The most direct and widely used method is the reaction of a pyrrole-2-carbonitrile with hydroxylamine (B1172632) (NH2OH). st-andrews.ac.ukucsb.edu This reaction involves the nucleophilic addition of hydroxylamine to the nitrile carbon, followed by proton transfer to yield the amidoxime. The synthesis of the requisite pyrrole-2-carbonitrile precursor can be accomplished by reacting a pyrrole with chlorosulfonyl isocyanate, followed by treatment with a dialkylformamide like DMF. google.comwipo.int
While direct conversion from carboxamides is less prevalent, some studies have reported the synthesis of carboxamidoxime-containing heterocycles. scispace.comresearchgate.net For instance, certain 5-carboxamidoxime derivatives of pyrrole-containing natural product analogs have been synthesized, highlighting the feasibility of incorporating this functional group. scispace.com The Tiemann rearrangement, promoted by reagents like benzenesulfonyl chlorides, can also be used to convert carboxamidoximes into other functional groups, indicating the reactivity and synthetic utility of this moiety. st-andrews.ac.ukucsb.edu
Advanced Synthetic Techniques and Optimization
The efficient construction of the this compound scaffold necessitates sophisticated and optimized synthetic strategies. This section explores several advanced methodologies that offer improvements in selectivity, efficiency, and environmental impact over classical synthetic routes.
Regioselective Synthesis Strategies
The precise control of substituent placement on the pyrrole ring is paramount for tuning the biological activity of its derivatives. Regioselective synthesis of this compound primarily relies on the introduction of a suitable functional group at the C2-position of the pyrrole ring, which can then be elaborated into the desired amidoxime moiety. A common and effective strategy involves the regioselective synthesis of a pyrrole-2-carbonitrile precursor.
One established method for the regioselective formation of a 2-substituted pyrrole is the reaction of pyrrole with a suitable electrophile. For instance, the reaction of pyrrole with chlorosulfonyl isocyanate proceeds with high regioselectivity to yield a sulfonylamide intermediate, which upon treatment with a dehydrating agent, furnishes the pyrrole-2-carbonitrile. acs.org This precursor is then readily converted to this compound by reaction with hydroxylamine hydrochloride. mit.edu This two-step sequence provides a reliable and regioselective route to the target compound.
Another approach to achieving regioselectivity is through the use of directing groups. The pyrrole nitrogen can be functionalized with a directing group that facilitates metalation and subsequent functionalization at the C2-position. While not directly applied to this compound in the reviewed literature, this principle is well-established in pyrrole chemistry and represents a viable strategy for the synthesis of specifically substituted derivatives. nih.gov
The following table summarizes a typical regioselective synthesis of this compound from a pyrrole-2-carbonitrile precursor.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Pyrrole, Chlorosulfonyl isocyanate | Solvent (e.g., Acetonitrile), then Dehydrating agent (e.g., DMF) | 1H-pyrrole-2-carbonitrile | Good |
| 2 | 1H-pyrrole-2-carbonitrile, Hydroxylamine hydrochloride | Base (e.g., Sodium carbonate), Solvent (e.g., Ethanol/Water), Heat | This compound | Good |
Catalyst-Free Approaches
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it reduces costs, simplifies purification, and minimizes toxic waste. For the synthesis of this compound and its derivatives, catalyst-free approaches can be applied to both the formation of the pyrrole ring and the subsequent functional group transformations.
Several modern pyrrole syntheses can be conducted under catalyst-free conditions, often utilizing microwave irradiation or high temperatures in green solvents like water or under solvent-free conditions. rsc.orgbeilstein-journals.org For example, the Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can be performed efficiently without a catalyst under microwave irradiation in water. beilstein-journals.org This allows for the environmentally benign synthesis of pyrrole precursors that can be further functionalized.
The conversion of the pyrrole-2-carbonitrile intermediate to this compound is also frequently achieved without the need for a metal catalyst. The reaction with hydroxylamine hydrochloride typically proceeds with the aid of a simple base in a suitable solvent system upon heating, making this step inherently aligned with the principles of catalyst-free synthesis. mit.edu
The table below outlines a conceptual catalyst-free approach for the synthesis of a substituted this compound derivative.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Substituted 1,4-dicarbonyl, Primary amine | Water, Microwave irradiation | Substituted Pyrrole |
| 2 | Substituted Pyrrole | (Introduction of nitrile group via a catalyst-free method) | Substituted Pyrrole-2-carbonitrile |
| 3 | Substituted Pyrrole-2-carbonitrile, Hydroxylamine hydrochloride | Base (e.g., K2CO3), Ethanol/Water, Reflux | Substituted this compound |
Chemoinformatics-Enabled Synthetic Method Evaluation
The integration of computational tools in synthetic chemistry offers a powerful paradigm for the evaluation and optimization of reaction pathways. Chemoinformatics can be employed to predict reaction outcomes, assess the feasibility of synthetic routes, and identify optimal reaction conditions, thereby accelerating the development of efficient syntheses for molecules like this compound.
Computer-assisted synthesis planning (CASP) tools can propose multiple retrosynthetic pathways for a target molecule. mit.educhemrxiv.org These programs utilize vast databases of known chemical reactions and sophisticated algorithms to suggest a series of disconnections from the target molecule back to readily available starting materials. For this compound, a retrosynthesis tool might suggest pathways starting from simple acyclic precursors or from pre-formed pyrrole rings.
Furthermore, machine learning models are increasingly being used to predict reaction yields and identify optimal reaction conditions. acs.org By training on large datasets of chemical reactions, these models can learn the complex relationships between reactants, reagents, catalysts, solvents, and the resulting yield. This predictive capability can be invaluable in optimizing the synthesis of this compound, for instance, by identifying the best base and solvent combination for the conversion of the nitrile to the amidoxime to maximize the yield.
The following table illustrates the types of parameters that can be evaluated using chemoinformatics tools to assess and compare different synthetic routes to this compound.
| Parameter | Chemoinformatics Tool/Method | Application to this compound Synthesis |
| Route Feasibility | Retrosynthesis Software (e.g., ASKCOS) | Generation of multiple potential synthetic routes from commercial starting materials. chemrxiv.org |
| Reaction Yield Prediction | Machine Learning Models (e.g., Neural Networks) | Prediction of the yield for the conversion of pyrrole-2-carbonitrile to the amidoxime under various conditions. |
| Step-Economy | Route Analysis Algorithms | Comparison of the number of synthetic steps in different proposed routes. |
| Atom Economy | Calculation based on proposed reaction stoichiometry | Assessment of the efficiency of different routes in incorporating atoms from reactants into the final product. |
| Reagent & Solvent Toxicity | Database lookups and predictive toxicology models | Evaluation of the environmental impact and safety of the reagents and solvents used in each synthetic step. |
By leveraging these computational approaches, chemists can make more informed decisions in the laboratory, leading to the development of more efficient, cost-effective, and sustainable synthetic methods for this compound and its derivatives.
Structural Elucidation and Spectroscopic Characterization of Pyrrole 2 Carboxamidoxime
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectral Interpretation
A ¹H NMR spectrum of Pyrrole-2-carboxamidoxime would be expected to reveal distinct signals corresponding to the protons on the pyrrole (B145914) ring, the N-H proton of the pyrrole, the amino (-NH₂) protons, and the hydroxyl (-OH) proton of the amidoxime (B1450833) group. The chemical shifts (δ) of the pyrrole ring protons would provide information about the electron density at each position, and the coupling constants (J) between adjacent protons would help to confirm their relative positions on the ring. However, without the actual spectrum, a specific interpretation of chemical shifts and coupling patterns is not feasible.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum would show signals for each unique carbon atom in this compound. The chemical shifts of the pyrrole ring carbons and the carbon of the carboxamidoxime group would be indicative of their electronic environment. While general chemical shift regions for pyrrole and amidoxime carbons are known, the precise values for the target molecule remain undetermined without experimental data.
2D NMR Techniques for Structural Confirmation
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure. COSY would establish the connectivity between protons, while HMQC/HSQC would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the molecular structure by showing correlations between protons and carbons over two or three bonds. In the absence of this data, these structural confirmations cannot be made.
Infrared (IR) Spectroscopy for Vibrational Assignments
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrations of chemical bonds. For this compound, one would expect to observe characteristic stretching and bending vibrations for the pyrrole N-H, the C=N and N-O bonds of the amidoxime, and the N-H bonds of the amino group. A detailed table of vibrational assignments and their corresponding frequencies cannot be compiled without an experimental IR spectrum.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry would provide the exact molecular weight of this compound and offer insights into its structure through analysis of its fragmentation pattern. The molecular ion peak would confirm the compound's elemental composition. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact, would reveal stable fragments, helping to piece together the molecular structure. A plausible fragmentation pathway could be proposed based on the known fragmentation of pyrrole and amidoxime derivatives, but this would be a theoretical exercise without the actual mass spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This would offer an unambiguous confirmation of the compound's structure. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. The pyrrole ring, being an aromatic heterocycle, and the carboxamidoxime group both contain π-electrons and non-bonding electrons (n-electrons) that can be excited by UV radiation, leading to characteristic absorption bands.
The UV-Vis spectrum of a molecule like this compound is expected to exhibit absorptions due to π→π* and n→π* electronic transitions. The pyrrole ring typically shows strong absorption bands corresponding to π→π* transitions. For instance, a related compound, 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide, displays a maximum absorption (λₘₐₓ) at 278 nm, which is attributed to the π→π* transition of the pyrrole ring. The amidoxime group also contributes to the UV-Vis spectrum. Studies on aromatic and heteroaromatic amidoximes have shown characteristic absorption bands. acs.orgscispace.com For example, N-(p-Chlorophenyl)thiophene-2-carboxamidoxime, while based on a thiophene (B33073) ring, provides an indication of the electronic transitions associated with the carboxamidoxime moiety. acs.org
The exact position and intensity of the absorption maxima for this compound would be influenced by the solvent polarity and the specific electronic interactions between the pyrrole ring and the carboxamidoxime substituent.
Below is a table summarizing the UV-Vis spectroscopic data for some related pyrrole and amidoxime derivatives, which can provide a reference for the expected spectral features of this compound.
| Compound Name | λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Transition |
| 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide | 278 | 1.2 × 10⁴ | - | π→π* (pyrrole ring) |
| N-Phenylthiophene-2-carboxamidoxime acs.org | - | - | Ethanol | - |
| N-(p-Chlorophenyl)thiophene-2-carboxamidoxime acs.org | - | - | Ethanol | - |
Note: Specific molar absorptivity and transition details for the thiophene derivatives were not provided in the cited source.
Electronic Circular Dichroism (ECD) Methods for Stereochemistry (if applicable)
This compound, in its parent form, is an achiral molecule as it does not possess any stereogenic centers and has a plane of symmetry. Therefore, it will not exhibit an ECD spectrum.
However, if a chiral substituent is introduced into the this compound scaffold, for instance, by alkylation or acylation with a chiral moiety, the resulting derivative would be chiral and thus ECD active. The ECD spectrum of such a chiral derivative could then be used to determine its absolute stereochemistry. This is often achieved by comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration using methods like Time-Dependent Density Functional Theory (TD-DFT). acs.org
The application of ECD for stereochemical elucidation has been successfully demonstrated for various chiral pyrrole-containing compounds, such as chiral diketopyrrolo[3,4-c]pyrrole dyes. rsc.org For these molecules, the ECD spectra, arising from the excitonic coupling between chromophores within the chiral structure, provide definitive information about their absolute configuration. researchgate.net Therefore, while not applicable to the parent compound, ECD remains a critical tool for the stereochemical analysis of any chiral derivatives of this compound that may be synthesized.
Computational and Theoretical Studies on Pyrrole 2 Carboxamidoxime
Molecular Modeling and Docking Studies
Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. Docking is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
While no specific docking studies on Pyrrole-2-carboxamidoxime were found, extensive research has been conducted on related pyrrole-2-carboxamide derivatives. In one study, these derivatives were designed as inhibitors of the mycobacterial membrane protein MmpL3. Molecular docking was used to predict the binding model of the compounds within the active site of MmpL3, revealing that the pyrrole-2-carboxamide core could form crucial hydrogen bonds with key amino acid residues like Asp645 and Tyr646. Similarly, another study docked newly synthesized pyrrole-2-carbohydrazide derivatives into the active site of the enoyl-acyl carrier protein reductase to rationalize their antimycobacterial activity. These examples highlight how molecular docking would be a critical tool for evaluating the potential biological targets of this compound.
Ligand-Receptor Interaction Analysis
Understanding how a ligand binds to its receptor is fundamental for drug design. Computational techniques like molecular docking and pharmacophore modeling are extensively used to explore the binding modes of pyrrole (B145914) derivatives. nih.gov
Studies on pyrrole-2-carboxamide derivatives, which are structurally similar to this compound, have provided valuable insights into their interactions with biological targets. For instance, in the development of inhibitors for the Mycobacterial Membrane Protein Large 3 (MmpL3), a key protein in Mycobacterium tuberculosis, computational modeling played a crucial role. nih.govnih.gov A pharmacophore model created from known MmpL3 inhibitors identified essential features for binding: a hydrogen bond acceptor, a hydrophobic feature, and a ring-aromatic feature. nih.gov
Molecular docking simulations of a pyrrole-2-carboxamide compound into the MmpL3 active site predicted key interactions. These simulations showed hydrogen bonds forming between the ligand and crucial amino acid residues within the receptor's binding pocket, an interaction vital for the compound's inhibitory effect. nih.gov Similarly, in the study of pyrrole-based compounds targeting the colchicine-binding site of tubulin, molecular dynamics simulations were performed to assess the stability of the ligand within the binding site and to identify the key interacting amino acid residues over time. nih.gov Such analyses help to understand the structural basis of the biological activity of these compounds. nih.govnih.gov
The binding energy of different compound conformations can be calculated to determine the most stable and probable binding mode. Lower binding energy values typically indicate a more favorable interaction.
Table 1: Example of Binding Energy Analysis for a Pyrrole-based Compound with Tubulin This table is based on data for the EAPC-67 compound interacting with the tubulin receptor and illustrates the type of data generated in ligand-receptor interaction studies.
| Conformation Cluster | ΔGbind (kcal/mol) | Ligand Strain Energy (kcal/mol) |
|---|---|---|
| Cluster 1 | -49.50 | 5.80 |
| Cluster 2 | -55.20 | 3.10 |
| Cluster 3 | -45.80 | 6.20 |
Structure-Guided Design Principles
The insights gained from ligand-receptor interaction analyses are directly applied to the rational, structure-guided design of new and more potent molecules. nih.gov By understanding which parts of a molecule interact with the receptor, chemists can make targeted modifications to improve binding affinity and efficacy.
A clear example of this is the development of the aforementioned MmpL3 inhibitors. Based on the crystal structure of MmpL3 and the pharmacophore model, researchers designed a series of novel pyrrole-2-carboxamide compounds. nih.govnih.gov The structure-activity relationship (SAR) studies that followed revealed key design principles:
Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improved anti-tuberculosis activity. nih.gov
Introducing bulky substituents to the carboxamide portion of the molecule also led to a great enhancement in activity. nih.gov
This strategy, which combines computational design with synthetic chemistry and biological evaluation, has successfully led to the identification of candidates with potent activity against drug-resistant tuberculosis, good microsomal stability, and low toxicity. nih.gov Another approach involves a fragment-based molecular hybridization, where different chemical motifs are combined to create new structures with desired pharmacological profiles, such as the dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for potential Alzheimer's disease treatment. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ljmu.ac.uk These models help in predicting the activity of newly designed compounds and in understanding which physicochemical properties are most important for their function.
For pyrrole derivatives, QSAR studies have been successfully applied to understand their antioxidant activities. mdpi.com In one such study, researchers used quantum chemical calculations to determine various steric and electronic molecular descriptors for a series of pyrrole compounds. These descriptors were then correlated with their experimentally measured radical scavenging activities using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Artificial Neural Networks (ANN). mdpi.com
The resulting QSAR models showed excellent statistical significance, with high coefficients of determination (R² > 0.8 for GA-MLR and > 0.9 for ANN), indicating strong predictive power. mdpi.com The analysis identified several key molecular descriptors that play a crucial role in the antioxidant activities of these pyrrole derivatives.
Table 2: Key Molecular Descriptors in QSAR Models for Pyrrole Antioxidant Activity
| Molecular Descriptor | Description | Influence on Activity |
|---|---|---|
| Bond Length | The distance between two bonded atoms within the molecule. | Influences the stability and reactivity of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons, crucial for scavenging electron-deficient radicals. |
| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Affects non-covalent interactions with the biological target. |
| AlogP | The logarithm of the partition coefficient between n-octanol and water. | A measure of lipophilicity, which impacts how a molecule moves through biological systems. |
These QSAR models not only help in understanding the mechanism of action but also serve as powerful tools to predict the antioxidant potential of newly designed pyrrole compounds before they are synthesized, saving time and resources. mdpi.com
Mechanistic Investigations using Computational Chemistry
Computational chemistry offers a unique ability to investigate features of chemical reactions that are difficult or impossible to observe experimentally. nih.gov This includes elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating the energetics of a reaction pathway. smu.edu For the synthesis of compounds like this compound, understanding the interplay between thermodynamics (the relative stability of products) and kinetics (the speed of the reaction) is crucial for optimizing synthesis conditions. whsunresearch.group
While a specific mechanistic study on this compound was not found, the principles of computational investigation are broadly applicable. For example, the Paal-Knorr pyrrole synthesis, a common method for creating pyrrole rings, can be studied computationally. alliedacademies.orgnih.gov Theoretical calculations, often using Density Functional Theory (DFT), can model the entire reaction coordinate. This involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.
Calculating Energies: Determining the relative free energies of these points to establish the thermodynamic favorability (ΔG) and the activation energy barriers (ΔG‡) that govern the reaction kinetics. osti.gov
Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path from the transition state down to the reactants and products to confirm that the located transition state correctly connects the intended species. smu.edu
Such studies can reveal whether a reaction is under thermodynamic control (the most stable product is formed) or kinetic control (the product that is formed fastest dominates). osti.gov In complex reactions, multiple pathways may compete, and computational analysis can help predict which pathway is more likely to occur under specific conditions, thereby guiding the choice of precursors, solvents, and temperature to maximize the yield of the desired product. whsunresearch.group This level of mechanistic detail is highly desirable for understanding the structure-activity relationships of pyrrole compounds and for designing novel, efficient synthetic routes. mdpi.com
Lack of Sufficient Data on the Coordination Chemistry of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed and scientifically accurate article on the coordination chemistry of the specific compound This compound . While the compound is commercially available, its use and properties as a ligand in coordination chemistry, including its chelation modes, the synthesis and characterization of its metal complexes, and their magnetic properties, are not well-documented in accessible research.
Therefore, the following article on the coordination chemistry of this compound cannot be provided at this time. To fulfill the request would require speculation or the inclusion of information from related but distinct compounds such as derivatives of pyrrole-2-carboxaldehyde or other heterocyclic amidoximes. This would not adhere to the strict requirement of focusing solely on this compound.
For context, related fields of study are briefly mentioned to highlight the areas where relevant information would be expected:
Coordination Chemistry of Related Pyrrole and Amidoxime (B1450833) Ligands:
Research exists on the coordination of similar ligands, which suggests the potential for this compound to act as a chelating agent.
Pyrrole-based Ligands: The pyrrole moiety is a common structural feature in coordination chemistry. Schiff bases derived from pyrrole-2-carboxaldehyde, for example, readily form complexes with a variety of transition metals. jetir.orgnih.gov In these systems, the pyrrolic nitrogen and an imine nitrogen are often involved in coordination.
Amidoxime Ligands: The amidoxime functional group is known to be an effective chelator for metal ions. For instance, pyridine-2-carboxamide oxime and pyrazine-2-carboxamidoxime form complexes with transition metals like Ni(II), Cu(II), Co(II), Zn(II), and Cd(II). researchgate.netiucr.org In these complexes, coordination typically occurs through the nitrogen atom of the oxime group and the nitrogen atom of the heterocyclic ring.
Based on these related systems, it could be hypothesized that this compound would chelate to a metal center via the pyrrolic nitrogen and the oxime nitrogen. However, without experimental data from studies on this compound itself, any detailed discussion on its specific chelation modes, the properties of its complexes, or its donor atom preferences would be conjectural.
Should scientific literature on the coordination chemistry of this compound become available, a detailed article as per the requested outline could be generated.
Coordination Chemistry of Pyrrole 2 Carboxamidoxime
Role of Amidoxime (B1450833) Moiety in Coordination Behavior
The coordination behavior of Pyrrole-2-carboxamidoxime is significantly influenced by the versatile amidoxime moiety, -C(NH₂)=NOH. This functional group imparts a rich and varied coordination chemistry to the ligand, allowing it to interact with metal ions in several distinct ways. The presence of both a weakly acidic oxime hydroxyl group and a basic amino group, in conjunction with the imine nitrogen, allows for multiple points of attachment and reactivity.
The amidoxime group can act as a ligand in either its neutral form or as a deprotonated amidoximato anion. nih.gov As a neutral ligand, it typically coordinates to a metal center through the nitrogen atom of the oxime group. nih.gov Upon deprotonation of the oxime hydroxyl group, the resulting amidoximato anion can act as a bidentate ligand, chelating to a metal ion through both the oxime nitrogen and the oxygen atom. This chelation results in the formation of a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex.
An interesting aspect of the amidoxime group's coordination is that the amino (-NH₂) group typically does not participate directly in binding to the metal ion. This is attributed to a mesomeric effect where the lone pair of electrons on the amino nitrogen is delocalized into the C=N double bond, reducing its basicity and availability for coordination.
Furthermore, the amidoxime group can exhibit tautomerism, existing in equilibrium between the amidoxime, aminonitrone, and iminohydroxylamine forms. nih.gov This tautomeric flexibility can influence the electronic properties and coordination mode of the ligand, although the amidoxime form is generally the most stable and relevant in coordination complexes.
The coordination modes of the amidoxime moiety are summarized in the table below, drawing on observations from related amidoxime-containing ligands.
| Coordination Mode | Description | Ligand Form | Example Interaction |
|---|---|---|---|
| Monodentate (N-coordination) | The ligand binds to the metal center solely through the nitrogen atom of the oxime group. | Neutral | Formation of complexes like [M(L)n] where L is the neutral this compound. |
| Bidentate (N,O-chelation) | The deprotonated ligand binds to the metal center through both the oxime nitrogen and the oxime oxygen, forming a stable five-membered chelate ring. | Anionic (deprotonated) | Complexes such as [M(L')n] where L' is the amidoximato anion. |
| Bridging | The amidoxime group can bridge two metal centers, with the oxime nitrogen coordinating to one metal and the oxygen to another. | Anionic (deprotonated) | Can lead to the formation of dimeric or polymeric structures. |
Studies on analogous ligands, such as pyrimidine-2-amidoxime, have shown that in the presence of a base, the ligand deprotonates and coordinates to metal ions like uranyl (UO₂²⁺) in a bidentate fashion through the oximate nitrogen and oxygen atoms. In such complexes, the metal center can achieve a high coordination number, for instance, a distorted hexagonal bipyramidal geometry with two bidentate amidoximato ligands and two solvent molecules in the equatorial plane. This provides a strong model for the expected coordination behavior of this compound.
Design of Coordination Polymers and Supramolecular Structures
The molecular structure of this compound is well-suited for the design and construction of coordination polymers and extended supramolecular architectures. The key to this lies in its combination of a versatile metal-binding site (the amidoxime group) and a hydrogen-bonding capable heterocyclic system (the pyrrole (B145914) ring).
The design of such extended networks relies on the directional and predictable nature of both coordinate bonds and non-covalent interactions. The amidoxime group, as previously discussed, can act as a linker between metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. The specific dimensionality and topology of the resulting polymer can be controlled by the choice of metal ion (which has its own preferred coordination geometry), the reaction conditions, and the molar ratio of ligand to metal.
Beyond direct coordination, the pyrrole ring and the uncoordinated functional groups of the ligand play a crucial role in the formation of supramolecular structures. The N-H group of the pyrrole ring is an excellent hydrogen bond donor, while the oxygen and nitrogen atoms of the amidoxime moiety can act as hydrogen bond acceptors. mdpi.comnih.gov These hydrogen bonds can link individual complex units together, creating higher-order assemblies. For instance, chains of complexes can be cross-linked by hydrogen bonds to form sheets, or sheets can stack upon one another to build a three-dimensional framework.
Research on analogous ligands provides insight into the potential of this compound in this area. For example, pyrazine-2-amidoxime has been observed to form stable, helical polymeric structures in the solid state, stabilized by a network of intermolecular hydrogen bonds. savemyexams.com Similarly, coordination polymers based on pyrazole (B372694) carboxylic acids demonstrate the formation of 2D layered structures. These examples strongly suggest that this compound could be a valuable building block for creating new materials with interesting structural motifs.
The table below summarizes the key interactions and their role in the formation of extended structures with this compound.
| Interaction Type | Participating Groups | Resulting Structural Motif |
|---|---|---|
| Coordinate Bond | Amidoxime group and metal ion | Formation of primary 1D, 2D, or 3D coordination polymer frameworks. |
| Hydrogen Bonding (N-H···O/N) | Pyrrole N-H and amidoxime O or N atoms | Linking of complex units into chains, sheets, or 3D supramolecular networks. nih.gov |
| Hydrogen Bonding (O-H···O/N) | Oxime O-H (in neutral ligand complexes) and acceptor atoms | Cross-linking of complexes and stabilization of crystal packing. |
| π–π Stacking | Aromatic pyrrole rings | Reinforcement of the supramolecular assembly, often leading to stacked layered structures. |
The ability to design these complex structures is not merely of academic interest. Amidoxime-functionalized polymers are at the forefront of materials designed for the selective extraction of metal ions, such as uranium from seawater, a testament to the power of controlling the coordination and supramolecular chemistry of these ligands. nih.gov
Structure Activity Relationship Sar Studies of Pyrrole 2 Carboxamidoxime Derivatives
Impact of Substituents on Biological Activity (in vitro mechanisms)
The biological activity of pyrrole-2-carboxamidoxime derivatives can be significantly modulated by the nature and position of various substituents on the core structure. These modifications influence the compound's affinity for its biological target, as well as its physicochemical properties.
The pyrrole (B145914) ring is a versatile scaffold that allows for a wide range of chemical modifications. nih.gov Research has shown that attaching different groups to this heterocyclic ring can have a profound impact on the biological efficacy of the resulting derivatives. nih.govbohrium.com
In the context of anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, the introduction of specific substituents on the pyrrole ring of pyrrole-2-carboxamide derivatives has been a key strategy for enhancing potency. nih.govnih.gov Studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improves anti-tuberculosis (TB) activity. nih.govnih.gov For instance, compounds bearing a 3-pyridyl group or a 3-pyridyl group with a fluoro substituent have demonstrated potent activity. nih.gov The presence of a fluorophenyl group at the R1 position has been shown to be more beneficial for anti-TB activity compared to a chlorophenyl group. nih.gov
Conversely, the introduction of aromatic heterocycles like 4-pyridyl and 2-methoxypridyl groups at the R1 position resulted in compounds with only moderate activity. nih.gov This highlights the specific electronic and steric requirements for optimal interaction with the biological target.
Table 1: Impact of R1 Substituents on Pyrrole Ring on Anti-TB Activity
| Compound | R1 Substituent | Anti-TB Activity (MIC) |
|---|---|---|
| 5 | 2,4-dichlorophenyl | Potent |
| 25 | 4-pyridyl | Moderate |
| 26 | 2-methoxypridyl | Moderate |
| 28 | Pyridyl with electron-withdrawing group | Excellent (<0.016 μg/mL) |
| 29-34 | 3-pyridyl or fluoro-substituted 3-pyridyl | Potent |
| 45 | Fluorophenyl | More potent than chlorophenyl analog |
| 47 | Chlorophenyl | Less potent than fluorophenyl analog |
MIC = Minimum Inhibitory Concentration. Data extracted from a study on pyrrole-2-carboxamide derivatives. nih.gov
The amidoxime (B1450833) group is a critical functional group that can act as a bioisostere for other functionalities like amidines and hydroxamic acids. nih.govpressbooks.pub Its ability to participate in hydrogen bonding and coordinate with metal ions is often central to the biological activity of the parent molecule. nih.gov While specific modifications to the amidoxime of this compound are not extensively detailed in the provided context, the related pyrrole-2-carboxamide scaffold provides valuable insights. In these derivatives, the carbonyl group of the carboxamide acts as a hydrogen bond acceptor, which is a key feature in the pharmacophore model for its anti-TB activity. nih.gov
In broader drug discovery, amidoximes are often utilized as prodrugs for amidines to improve oral bioavailability by masking the positive charge of the amidine moiety. nih.gov Furthermore, the N-hydroxy functionality of the amidoxime can be crucial for interaction with biological targets. nih.gov
The nature of this "tail" group, or peripheral functionalization, has a dramatic effect on potency. nih.gov Structure-activity relationship studies have indicated that bulky substituents attached to the carboxamide greatly enhance anti-TB activity. nih.govnih.gov For example, replacing a cyclohexyl group with larger groups like an adamantyl group led to a more than 100-fold increase in potency. nih.gov Conversely, smaller groups or the introduction of secondary amines and aromatic groups in the tail position resulted in a significant loss of activity. nih.gov This suggests that the binding pocket for this part of the molecule is large and hydrophobic, and cannot accommodate smaller or more polar functionalities. nih.gov
Table 2: Influence of Peripheral Functionalization on Anti-TB Activity
| Compound | "Tail" Group (Substituent on Carboxamide) | Anti-TB Activity |
|---|---|---|
| 1 | Cyclohexyl | Moderate |
| 3-5 | Large groups | Increased potency |
| 5 | Adamantyl | >100-fold increase in potency |
| 6 | Small group | Large loss of activity |
| 7-11 | Secondary amine and aromatic groups | Loss of potency |
Data derived from SAR studies on pyrrole-2-carboxamide derivatives. nih.gov
Pharmacophore Model Development
Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govyoutube.com For pyrrole-2-carboxamide derivatives targeting M. tuberculosis, a pharmacophore model was developed based on the crystal structure of its target protein, MmpL3, complexed with known inhibitors. nih.govnih.gov
This model consists of three key features:
A hydrogen bond acceptor (HBA)
A hydrophobic (H) feature
A ring-aromatic (RA) feature nih.gov
In the design of novel pyrrole-2-carboxamide inhibitors, the 2,4-dichlorophenyl group corresponded to the RA feature, the carbonyl group of the carboxamide fulfilled the HBA feature, and a cyclohexyl group occupied the H feature. nih.gov This model serves as a valuable tool for the virtual screening of compound libraries and for the rational design of new, more potent inhibitors. nih.gov
Target Identification and Engagement Mechanisms (in vitro)
A crucial aspect of drug discovery is the identification and validation of the molecular target responsible for the observed biological effects. For the anti-tubercular pyrrole derivatives, the cellular target has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.govresearchgate.net
MmpL3 is an essential membrane protein in M. tuberculosis that plays a critical role in the transport of trehalose (B1683222) monomycolate (TMM), a precursor for the synthesis of mycolic acids, across the inner membrane. nih.gov Mycolic acids are fundamental components of the mycobacterial cell wall, and their synthesis is vital for the survival and pathogenesis of the bacterium. nih.gov
The inhibition of MmpL3 by pyrrole-2-carboxamide derivatives blocks the transport of TMM, leading to its accumulation in the cytoplasm. nih.gov This disruption in the mycolic acid biosynthesis pathway ultimately compromises the integrity of the mycobacterial cell wall, resulting in cell death. nih.gov The identification of MmpL3 as the target was confirmed by generating resistant mutants of M. smegmatis and M. tuberculosis, which showed mutations in the mmpL3 gene. nih.govresearchgate.net Furthermore, treatment with these compounds was shown to reduce the synthesis of TDM (trehalose dimycolate) and mycolic acids in metabolic labeling assays. nih.govnih.gov
Table of Compounds
| Compound Name/Identifier |
|---|
| This compound |
| Pyrrole-2-carboxamides |
| SQ109 |
| AU1235 |
| ICA38 |
| NITD-304 |
| BM212 |
Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition
Enoyl-Acyl Carrier Protein Reductase (ENR), a crucial enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway, represents a validated target for the development of novel antibacterial agents. The inhibition of this enzyme disrupts the synthesis of mycolic acids, which are essential components of the cell wall in microorganisms like Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies of pyrrole-containing compounds have identified key structural features that modulate their inhibitory activity against ENR.
While direct SAR studies on this compound are limited in the public domain, research on structurally related pyrrole derivatives, such as pyrrolidine (B122466) carboxamides and other pyrrole scaffolds, provides valuable insights into the molecular requirements for potent ENR inhibition.
A series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides and their 2,5-dimethyl-1H-pyrrol-1-yl analogues have been synthesized and evaluated as dual inhibitors of ENR and dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. mdpi.com Molecular docking studies of these compounds revealed important binding interactions within the active sites of both enzymes. These findings underscore the potential of the pyrrole scaffold as a foundation for developing multi-target inhibitors. mdpi.com
Key SAR observations from related pyrrole carboxamide derivatives indicate that:
Substitution on the Pyrrole Ring: The presence and nature of substituents on the pyrrole ring significantly influence activity. For instance, in a series of pyrrole-2-carboxamides designed as MmpL3 inhibitors (another key anti-TB target), methylation of the pyrrole nitrogen led to a 50-fold reduction in activity. nih.gov
Carboxamide Substituents: The group attached to the carboxamide nitrogen plays a critical role. Bulky and lipophilic groups are often favored for enhanced activity. In one study, replacing a small group with a bulky adamantyl group on the carboxamide of a pyrrole-2-carboxamide resulted in a more than 100-fold increase in anti-TB activity. nih.gov Conversely, small aromatic and secondary amine groups at this position led to a loss of potency. nih.gov
Aromatic Groups on the Pyrrole Core: Attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to improve antitubercular activity in pyrrole-2-carboxamide series. nih.govnih.gov
These studies collectively suggest that the this compound scaffold is a promising starting point for the design of novel ENR inhibitors. The amidoxime group itself, being a known bioisostere for carboxylic acids and amides, could potentially engage in key hydrogen bonding interactions within the ENR active site, similar to what has been observed for other carboxamide-based inhibitors. Further derivatization of the pyrrole ring and the amidoxime moiety would be essential to optimize the inhibitory potency and pharmacokinetic properties.
Table 1: SAR of Pyrrole Derivatives as ENR Inhibitors
| Compound Series | Modification | Effect on ENR Inhibitory Activity | Reference |
|---|---|---|---|
| Pyrrole-2-carboxamides | Methylation of pyrrole nitrogen | Significant decrease | nih.gov |
| Pyrrole-2-carboxamides | Bulky substituent on carboxamide | Significant increase | nih.gov |
| Pyrrole-2-carboxamides | Electron-withdrawing groups on N-phenyl/pyridyl | Increase | nih.govnih.gov |
| N'-(phenoxyacetyl)benzohydrazides | Pyrrole or 2,5-dimethylpyrrole core | Dual inhibition of ENR and DHFR | mdpi.com |
Antiviral Mechanisms (Human Cytomegalovirus, Herpes Simplex Virus type I)
The pyrrole core is a constituent of various compounds exhibiting significant antiviral activity against a range of viruses, including members of the Herpesviridae family such as Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type 1 (HSV-1). The mechanism of action for these compounds often involves the inhibition of viral DNA synthesis.
SAR studies on pyrrole amidine derivatives of congocidine (B231845), an antibiotic, have demonstrated their potential as anti-HSV agents. Synthetic tripyrrole derivatives of congocidine were found to be less cytotoxic and more active than the parent compound in inhibiting HSV replication in cell cultures. mdpi.com These compounds were shown to affect the synthesis of HSV DNA in isolated nuclei and also inhibited purified HSV DNA polymerase. mdpi.com This suggests that the elongated tripyrrole structure is beneficial for antiviral activity, likely by enhancing the interaction with the viral DNA or DNA polymerase.
In another line of research, pyrrolo[2,3-d]pyrimidine nucleosides have been extensively evaluated for their activity against HCMV. nih.gov Several arabinosyl and deoxyribosyl derivatives, such as ara-tubercidin, ara-toyocamycin, ara-sangivamycin, and deoxysangivamycin, displayed selective antiviral effects. nih.gov The most potent among these, ara-sangivamycin, was capable of inhibiting viral replication by 100,000-fold at a concentration that only partially inhibited host cell growth. nih.gov The primary mechanism of action for these nucleoside analogues is the inhibition of viral DNA synthesis. nih.gov Interestingly, these compounds were found to be less effective against HSV-1 compared to HCMV. nih.gov
The key SAR takeaways for these pyrrole-based antiviral agents are:
Core Structure: The nature of the heterocyclic system fused to the pyrrole ring is critical. The pyrrolo[2,3-d]pyrimidine scaffold in nucleoside analogues is a key determinant of their potent anti-HCMV activity.
Sugar Moiety: For the nucleoside analogues, the sugar component is crucial for activity. Arabinosyl derivatives generally exhibit good antiviral selectivity.
Amidine Group: In the case of congocidine analogues, the amidine group, a feature structurally related to the amidoxime of this compound, is important for the interaction with the biological target. The number of pyrrole units also modulates the activity and cytotoxicity. mdpi.com
These findings indicate that the pyrrole ring is a versatile scaffold for the development of antiviral agents. For this compound derivatives to be effective antiviral agents, it would be crucial to explore modifications that mimic the key features of these active compounds, such as extending the structure to include multiple pyrrole units or incorporating features that facilitate the inhibition of viral DNA polymerase.
Table 2: Antiviral Activity of Pyrrole Derivatives against HCMV and HSV-1
| Compound Class | Specific Derivative(s) | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|---|
| Pyrrole Amidine Antibiotics | Tripyrrole derivatives of congocidine | HSV-1 | Inhibition of viral DNA synthesis/polymerase | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine Nucleosides | ara-Sangivamycin, ara-Toyocamycin | HCMV, HSV-1 (less active) | Inhibition of viral DNA synthesis | nih.gov |
NAD(P)H Quinone Oxidoreductase 1 (NQO1) Induction
NAD(P)H Quinone Oxidoreductase 1 (NQO1) is a cytoprotective enzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and other electrophilic compounds. The induction of NQO1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Activators of the Nrf2 pathway can increase the expression of NQO1 and other antioxidant enzymes.
While direct SAR studies on this compound as an NQO1 inducer are not extensively documented, research on closely related pyrrole derivatives highlights the potential of this chemical class to activate the Nrf2 pathway and subsequently induce NQO1.
A study on 5-phenyl-1H-pyrrole-2-carboxylic acids identified these compounds as potent inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov By disrupting the binding of Nrf2 to its negative regulator Keap1, these compounds promote the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant genes, including NQO1. nih.gov SAR studies on this series revealed that:
Carboxylic Acid Group: The carboxylic acid at the 2-position of the pyrrole ring is a key feature for activity.
Phenyl Group at Position 5: The presence of a phenyl ring at the 5-position is crucial. Substitutions on this phenyl ring can modulate the potency.
Pyrrole Nitrogen Substitution: The nature of the substituent on the pyrrole nitrogen also influences the activity.
One of the most potent compounds from this study, compound 19 , demonstrated significant protective effects in cellular models of oxidative stress and was shown to increase the expression of NQO1 in vivo. nih.gov
Furthermore, a review of Nrf2 activators has highlighted that various nitrogen-containing heterocycles, including pyrroline (B1223166) and pyrazole (B372694) derivatives, can upregulate the expression of NQO1 through the activation of the Nrf2-ARE pathway. mdpi.com Additionally, a pyrrole-2-carboxaldehyde derivative isolated from the mushroom Mycoleptodonoides aitchisonii has been reported to exhibit strong NQO1-inducing activity in a Hepa 1c1c7 cell line. mdpi.com
Given that this compound is a close structural analogue of pyrrole-2-carboxylic acid and pyrrole-2-carboxaldehyde, it is plausible that it could also function as an Nrf2 activator and NQO1 inducer. The amidoxime moiety could potentially participate in similar interactions as the carboxylic acid group in disrupting the Keap1-Nrf2 complex.
Potential Applications in Catalysis and Materials Science
Catalytic Applications
The presence of nitrogen and oxygen donor atoms in the carboxamidoxime group allows Pyrrole-2-carboxamidoxime to act as an effective ligand for a variety of transition metals. This coordination ability is central to its catalytic applications, enabling the formation of stable and reactive metal complexes.
Pyrrole-containing compounds are known to be utilized as catalysts in polymerization processes. scispace.com The nitrogen atom in the pyrrole (B145914) ring and the atoms in the carboxamidoxime group of this compound can coordinate with transition metal centers, forming complexes that can act as catalysts. These complexes can facilitate polymerization reactions by activating monomers and controlling the growth of polymer chains. scispace.comnih.gov For instance, pyrrole derivatives have been used in conjunction with transition metals to catalyze the formation of polymers with uniform structures. scispace.com The specific structure of the this compound ligand can influence the properties of the resulting polymer, such as its molecular weight and stereochemistry.
Beyond polymerization, this compound and its derivatives can be employed as ligands in a range of other organic transformations. Transition metal complexes bearing pyrrole-based ligands have shown activity in various catalytic reactions. nih.gov These reactions can include cross-coupling reactions, hydrogenations, and oxidations, which are fundamental processes in synthetic organic chemistry. The electronic properties of the pyrrole ring can be tuned by introducing different substituents, which in turn can modify the catalytic activity and selectivity of the corresponding metal complex. This tunability allows for the rational design of catalysts for specific organic transformations.
Advanced Materials Development
The integration of this compound into larger molecular architectures can lead to the creation of advanced materials with unique and desirable properties. Its aromatic and functional nature makes it a valuable component for functional organic materials.
Functional organic materials are at the forefront of materials science, with applications ranging from electronics to sensing. deliuslab.commdpi.com this compound can be incorporated as a building block into larger organic molecules or polymers. deliuslab.com The pyrrole moiety contributes to the electronic properties and structural rigidity of the resulting material, while the carboxamidoxime group can introduce specific functionalities, such as hydrogen bonding capabilities or metal-binding sites. These features can be exploited to create materials with tailored properties for applications in areas like organic electronics and supramolecular chemistry. deliuslab.com
Pyrrole-based materials have garnered significant interest for their use in optoelectronic devices, including organic light-emitting diodes (OLEDs). jmaterenvironsci.comnumberanalytics.com The π-conjugated system of the pyrrole ring allows for efficient charge transport and light emission, which are crucial for OLED performance. jmaterenvironsci.com While direct applications of this compound in OLEDs are not extensively documented, its derivatives could be designed to possess suitable electronic and photophysical properties. By modifying the molecular structure, it is possible to tune the emission color and efficiency of the resulting materials, making them promising candidates for next-generation displays and lighting. jmaterenvironsci.comsigmaaldrich.com
The ability of the carboxamidoxime group to bind to specific ions or molecules makes this compound a potential candidate for the development of chemosensors. A chemosensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. The pyrrole ring can act as a signaling unit, where its electronic properties are perturbed upon binding of an analyte to the carboxamidoxime group. This change can be detected spectroscopically, allowing for the sensitive and selective detection of the target species. Pyrrole-based chemosensors have been developed for the detection of various anions and other analytes. researchgate.net
Corrosion Inhibition Potential
The inherent electronic properties of the pyrrole ring, characterized by the presence of a nitrogen heteroatom and a delocalized π-electron system, have positioned pyrrole derivatives as a significant class of organic corrosion inhibitors. While specific research on this compound is limited in publicly available literature, the broader family of pyrrole derivatives has been extensively studied for their ability to protect various metals and alloys from corrosion, particularly in aggressive acidic environments. These studies provide a strong basis for inferring the potential corrosion inhibition capabilities of this compound.
The mechanism of corrosion inhibition by pyrrole derivatives is primarily attributed to their adsorption onto the metal surface. This adsorption process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the molecular structure. electrochemsci.org These features allow the molecules to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. This interaction creates a protective film on the metal surface, which acts as a barrier to mass and charge transfer, thereby slowing down the corrosion process. mdpi.commdpi.com
Pyrrole derivatives have been shown to be effective mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgmdpi.com The efficiency of inhibition is influenced by several factors, including the concentration of the inhibitor, the nature of the metal, the corrosive medium, and the temperature. ajchem-a.combenthamopen.com
Detailed research findings on various pyrrole derivatives have demonstrated significant corrosion inhibition efficiencies. For instance, studies on carbon steel in hydrochloric acid (HCl) solutions have shown that the introduction of certain pyrrole derivatives can lead to a substantial decrease in the corrosion current density and an increase in the charge transfer resistance. rsc.org The effectiveness of these compounds is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). electrochemsci.orgrsc.org
The following table summarizes the corrosion inhibition performance of several pyrrole derivatives on steel in acidic media, showcasing the potential efficacy of this class of compounds.
| Pyrrole Derivative | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| 13-((4-aminophenyl)sulfonyl)-10,11- dihydro-9H-9,10- rsc.orgamanote.comepipyrrolo anthracene-12,14(13H,15H)-dione | Carbon Steel | 1.0 M HCl | 21x10⁻⁶ M | 82.8 | electrochemsci.orgresearchgate.net |
| N'-(1H-pyrrol-2-ylmethylene)-N-(2,4-Dinitro-phenyl)-hydrazine | C-steel | 1.0 M HCl | 1x10⁻³ M | 80.70 | sciencetechindonesia.com |
| Eugenol derivative with pyrrole functionality | Carbon Steel | 1 M HCl | 10⁻³ M | 94 | rsc.org |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo [3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 90 ppm | 81.2 | mdpi.com |
| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 90 ppm | 76.2 | mdpi.com |
These findings underscore the broad potential of pyrrole-containing molecules in the field of corrosion science. The presence of the carboxamidoxime group in this compound, with its additional nitrogen and oxygen atoms, could potentially enhance its adsorption on metal surfaces and, consequently, its corrosion inhibition properties.
Future Research Directions and Outlook
Development of Novel Synthetic Routes
The advancement of Pyrrole-2-carboxamidoxime applications is intrinsically linked to the efficiency and versatility of its synthesis. Future research is expected to focus on developing more sustainable, efficient, and scalable synthetic methodologies.
Current synthetic strategies often rely on multi-step procedures starting from pyrrole (B145914) or its derivatives. alliedacademies.org A common pathway involves the conversion of a pyrrole-2-carboxylic acid or its ester into the corresponding carboxamide, followed by transformation into the amidoxime (B1450833). Future developments could explore:
One-Pot Syntheses: Designing cascade or one-pot reactions that combine multiple synthetic steps would significantly improve efficiency. For instance, developing a catalytic system that facilitates the direct conversion of pyrrole-2-carbaldehyde or pyrrole-2-carbonitrile (B156044) to the amidoxime would be a substantial advancement.
Catalytic Innovations: The use of transition-metal catalysis is a cornerstone of modern organic synthesis. sioc-journal.cn Research into novel catalysts, such as those based on copper or ruthenium, could enable more direct and atom-economical routes to the pyrrole core and its functionalization. organic-chemistry.org For example, copper-catalyzed aerobic cyclization has been used to synthesize substituted pyrroles from simple precursors. alliedacademies.org
Enzymatic and Bio-catalytic Routes: A highly innovative future direction lies in biocatalysis. Recently, the enzymatic carboxylation of pyrrole using a carboxylic acid reductase (CAR) has been demonstrated, producing pyrrole-2-carbaldehyde. mdpi.com Although the aldehyde product showed some instability in the system, this approach opens the door to developing enzymatic cascades for the synthesis of this compound under mild, environmentally friendly conditions. mdpi.com Further research could identify or engineer enzymes to perform the subsequent transformations to the amidoxime.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and control over reaction parameters. nbinno.com Developing a flow synthesis for this compound would be highly beneficial for industrial-scale production, particularly for pharmaceutical applications.
Exploration of Diverse Biological Targets and Mechanisms (in vitro)
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. amazonaws.comscispace.comresearchgate.net While this compound itself has seen limited biological evaluation, its derivatives and related structures show promise against a range of targets, suggesting fertile ground for future in vitro investigation.
Antiviral Activity: An early study reported that this compound exhibited activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus type I (HSV-I), although this was described as poor. alliedacademies.org This initial finding warrants deeper investigation with modern assays to determine the mechanism of action and to guide the synthesis of more potent analogs.
Antitubercular Agents: Derivatives of the closely related pyrrole-2-carboxamide have shown exceptional in vitro activity against Mycobacterium tuberculosis. nih.govnih.gov These compounds act as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter involved in mycolic acid biosynthesis. nih.govnih.gov Future research should involve synthesizing and testing this compound and its derivatives against MmpL3 and other potential anti-TB targets, such as enoyl-acyl carrier protein reductase (InhA). vlifesciences.com
Enzyme Inhibition: The amidoxime moiety can act as a bioisostere for carboxylic acids or amides, enabling it to interact with various enzyme active sites. Future studies should screen this compound against a broad panel of enzymes implicated in disease:
Proline Racemases: Pyrrole-2-carboxylic acid is a known inhibitor of proline racemase from the pathogen Trypanosoma cruzi. researchgate.net Given the structural similarity, this compound should be evaluated as an inhibitor of this validated drug target for Chagas' disease.
Cyclooxygenases (COX): Certain pyrrole derivatives are potent inhibitors of COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs. nih.gov
Acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1): Dual inhibitors of these enzymes are a promising strategy for Alzheimer's disease. Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives have been designed and evaluated for this dual activity, suggesting the pyrrole core is suitable for this therapeutic area. rsc.org
Monoamine Oxidase (MAO): Pyrrole-based Schiff bases have been investigated as dual inhibitors of MAO and AChE, presenting another avenue for neurodegenerative disease research. mdpi.com
Expansion of Coordination Chemistry and Materials Applications
The amidoxime group is an excellent chelating ligand for a wide variety of metal ions due to its hard N- and O-donor atoms. mdpi.com This property, combined with the aromatic pyrrole ring, makes this compound a highly promising candidate for applications in coordination chemistry and materials science.
Coordination Complexes: Pyridine-2-amidoxime, a close structural analog, forms an extensive range of mono- and polynuclear complexes with transition metals (e.g., Ni(II), Cu(II), Co(III)) and lanthanides. mdpi.comresearchgate.net These complexes exhibit diverse coordination modes and can possess interesting magnetic properties, such as ferromagnetic or antiferromagnetic coupling. researchgate.net Future research will undoubtedly involve the synthesis and characterization of this compound complexes, exploring their structural, spectroscopic, and magnetic properties.
Metal-Organic Frameworks (MOFs): Pyrrole-2-carboxylate is used as a ligand for synthesizing MOFs. nbinno.com The stronger and more versatile coordination ability of the amidoxime group suggests that this compound could be an excellent building block for novel MOFs with potential applications in gas storage, separation, and catalysis.
Organic Electronics: Pyrrole-based polymers and molecules are integral to the field of organic electronics. numberanalytics.com They have been utilized in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). numberanalytics.com The incorporation of metal complexes of this compound into such materials could modulate their electronic properties, leading to new functional materials with enhanced performance.
Sensors and Catalysts: The ability of the amidoxime group to bind selectively to certain metal ions could be harnessed to develop chemical sensors. Furthermore, the metal complexes derived from this compound could be explored for their catalytic activity in various organic transformations. scispace.com
Advanced Computational Methodologies for Prediction and Design
In silico methods are indispensable tools in modern chemical research, enabling the prediction of properties and the rational design of new molecules. Applying these methodologies to this compound will accelerate discovery in all the areas mentioned above.
Molecular Docking: This technique is crucial for virtual screening and for understanding the potential interactions between a ligand and a biological target. Docking studies have already been successfully applied to pyrrole-2-carboxamide derivatives to predict their binding modes in targets like MmpL3 nih.gov, sterol 14α-demethylase nih.gov, and COX enzymes. nih.gov Future work will involve docking this compound and its virtual libraries into the active sites of diverse enzymes to identify new potential biological targets.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical structure and biological activity. nih.gov By analyzing a series of related compounds, QSAR can identify key structural features that influence activity. mdpi.com FB-QSAR (Field-Based QSAR) studies on pyrrole carboxylic acid derivatives have guided the synthesis of potent COX inhibitors. nih.gov Similar QSAR studies on this compound analogs could rapidly identify promising candidates for synthesis and testing, saving significant time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand within a binding site over time, assessing the stability of its interactions. This can be used to refine the binding poses suggested by molecular docking and to better understand the mechanism of inhibition.
DFT (Density Functional Theory) Calculations: Quantum chemical calculations are used to predict the electronic properties, reactivity, and spectroscopic characteristics of molecules and their metal complexes. researchgate.net DFT can be used to understand the coordination properties of this compound and to predict the magnetic and electronic behavior of its metal complexes, guiding the design of new materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
